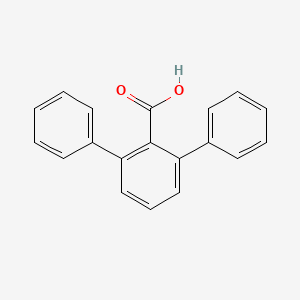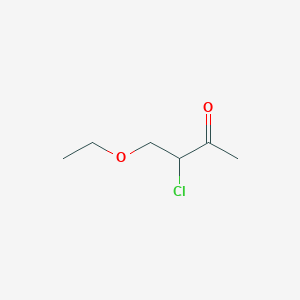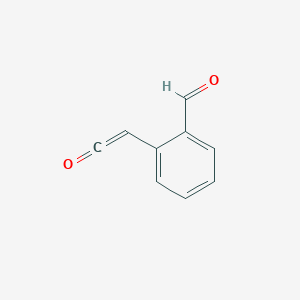
Chromone, 2-(ethylmethylamino)-8-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromone, 2-(ethylmethylamino)-8-phenyl- is a derivative of chromone, a naturally occurring compound belonging to the flavonoid family. Chromone derivatives are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and anti-HIV properties . The unique structure of chromone derivatives makes them valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chromone derivatives typically involves the modification of the chromone scaffold through various chemical reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of chromone to produce 3-formylchromone . This intermediate can then be further modified to introduce the 2-(ethylmethylamino)-8-phenyl- substituent.
Industrial Production Methods: Industrial production of chromone derivatives often employs green synthesis methods to minimize environmental impact. These methods include the use of microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . The use of heterogeneous catalysis is also common in industrial settings to improve reaction efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions: Chromone, 2-(ethylmethylamino)-8-phenyl- undergoes various chemical reactions, including:
Oxidation: Chromone derivatives can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert chromone derivatives to chromanones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the chromone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chloromethane (CH3Cl), while nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromone derivatives can yield quinones, while reduction can produce chromanones .
Aplicaciones Científicas De Investigación
Chromone, 2-(ethylmethylamino)-8-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the production of pigments, cosmetics, and laser dyes
Mecanismo De Acción
The mechanism of action of chromone, 2-(ethylmethylamino)-8-phenyl- involves its interaction with various molecular targets and pathways. For example, chromone derivatives have been shown to inhibit key kinase pathways, including MAPK, PI3K/Akt/mTOR, and CDKs . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making chromone derivatives potential candidates for cancer therapy.
Comparación Con Compuestos Similares
Chromone, 2-(ethylmethylamino)-8-phenyl- can be compared with other chromone derivatives, such as:
Chromone-2-phenyl carboxamide: Known for its activity as an adenosine A1 receptor ligand.
3-formylchromone: A common precursor for the synthesis of various chromone derivatives.
Chromanone A: Exhibits antifungal activity against Candida albicans.
The uniqueness of chromone, 2-(ethylmethylamino)-8-phenyl- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromone derivatives.
Propiedades
Número CAS |
83767-05-9 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2-[ethyl(methyl)amino]-8-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-3-19(2)17-12-16(20)15-11-7-10-14(18(15)21-17)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |
Clave InChI |
HBXXKSSQTTUBPM-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
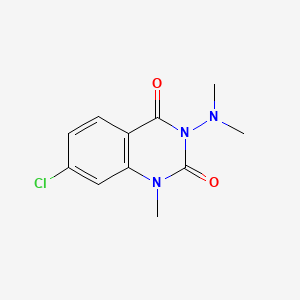
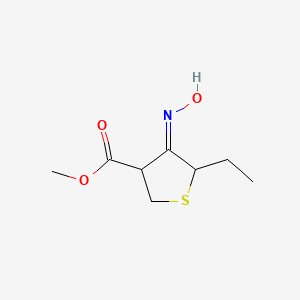
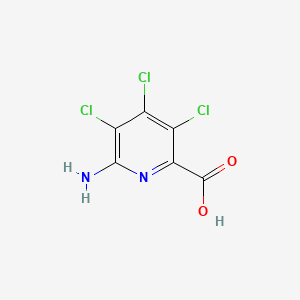
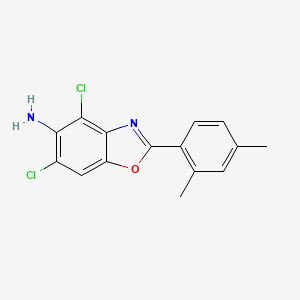

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)

